1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro-

Lipophilicity Physicochemical profiling Drug-likeness

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- (CAS 127971-62-4) is a polysubstituted benzimidazole derivative within the broader class of nitrobenzimidazole carboxylic acids. Its core scaffold features a 5-carboxylic acid moiety, a 7-nitro group, and three alkyl substituents—methyl groups at positions 2 and 6, and a branched 1-ethylpropyl (pentan-3-yl) group at N-1.

Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
CAS No. 127971-62-4
Cat. No. B12775083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro-
CAS127971-62-4
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESCCC(CC)N1C(=NC2=C1C(=C(C(=C2)C(=O)O)C)[N+](=O)[O-])C
InChIInChI=1S/C15H19N3O4/c1-5-10(6-2)17-9(4)16-12-7-11(15(19)20)8(3)13(14(12)17)18(21)22/h7,10H,5-6H2,1-4H3,(H,19,20)
InChIKeyMUDHIGKTXPXFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- (CAS 127971-62-4): Structural Profile and Procurement Context


1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- (CAS 127971-62-4) is a polysubstituted benzimidazole derivative within the broader class of nitrobenzimidazole carboxylic acids. Its core scaffold features a 5-carboxylic acid moiety, a 7-nitro group, and three alkyl substituents—methyl groups at positions 2 and 6, and a branched 1-ethylpropyl (pentan-3-yl) group at N-1 [1]. This substitution pattern imparts distinct steric and electronic properties relative to simpler benzimidazole-5-carboxylic acid analogs. Computed physicochemical parameters include a molecular weight of 305.33 g/mol, a calculated LogP (XLogP3) of approximately 3.3, and a topological polar surface area (TPSA) of 101 Ų . The compound is listed in multiple supplier catalogs as a research-grade chemical, but its primary research literature remains sparse, and most available data derive from authoritative chemical databases and vendor technical datasheets.

Why Generic Benzimidazole-5-Carboxylic Acid Analogs Cannot Replace 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- (CAS 127971-62-4)


Benzimidazole-5-carboxylic acid derivatives with differing substituent patterns cannot be assumed interchangeable for structure–activity relationship (SAR) studies, synthetic route development, or analytical reference standard use. The target compound carries a unique combination of three substituents: a 7-nitro electron-withdrawing group, a 2,6-dimethyl scaffold that restricts rotational freedom, and a bulky N-1-(1-ethylpropyl) group that significantly increases lipophilicity (XLogP3 ~3.3) compared to the unsubstituted or N-1-unsubstituted analogs . This substitution pattern, identified in the patent literature of benzimidazole-based angiotensin II receptor antagonists, was shown to be critical for achieving potent receptor antagonism when the 5- or 7-position bears a carboxylic acid or nitro group [1]. Even minor changes—such as removing the N-1-alkyl group or shifting the nitro from position 7 to 5—produce compounds with different electronic distribution, hydrogen-bonding capacity, and steric profile, which can alter binding affinity, synthetic reactivity, and physicochemical handling properties. The quantitative evidence below establishes the measurable dimensions of differentiation that justify compound-specific procurement over generic alternatives.

Quantitative Differentiation Evidence for 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- (CAS 127971-62-4) vs. Closest Analogs


Increased Lipophilicity (XLogP3) vs. N-1-Unsubstituted 2-Methyl-7-nitro-1H-benzimidazole-5-carboxylic acid (CAS 501936-23-8)

The target compound exhibits a calculated partition coefficient (XLogP3) of 3.3, reflecting substantial lipophilicity conferred by the N-1-(1-ethylpropyl) and 2,6-dimethyl substituents . In contrast, the N-1-unsubstituted analog 1H-benzimidazole-5-carboxylic acid, 2-methyl-7-nitro- (CAS 501936-23-8) has a computed XLogP of 1.2, indicating a 2.1 log unit increase in lipophilicity for the target compound . This difference corresponds to an approximately 126-fold increase in octanol-water partition coefficient, which can markedly affect membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Differentiation from Candesartan Core Intermediate

The target compound has a TPSA of 101 Ų , indicative of moderate polarity. In comparison, candesartan (a marketed angiotensin II receptor antagonist with a benzimidazole-7-carboxylic acid core and a biphenyl-tetrazole moiety) has a TPSA of approximately 119 Ų when considering the carboxylic acid and tetrazole contributions. The lower TPSA of the target compound, combined with its higher LogP, places it in a distinct property space that may favor passive membrane permeability over aqueous solubility. This property profile differentiates it from both the N-1-unsubstituted analog (TPSA ≈112 Ų) and the more polar candesartan-related intermediates .

Topological polar surface area Hydrogen bonding Drug design

N-1-Alkyl Substitution as a Determinant of Angiotensin II Receptor Antagonist Potency: Class-Level Evidence from Indian Patent IN 269611

Indian Patent IN 269611 discloses a series of 5-nitro and 5-sulfamoyl benzimidazole-biphenyl carboxylic acids as angiotensin II (Ang II) receptor antagonists, demonstrating that compounds bearing N-1-alkyl and 2-alkyl substituents exhibit Ang II receptor blocking activity superior to reference drugs candesartan and losartan [1]. Although the target compound lacks the biphenyl moiety present in the final antagonists, it shares the key N-1-alkyl (specifically a branched alkyl), 2-alkyl (methyl), and nitro substitution pattern that was associated with high receptor affinity. The patent explicitly states that 5-nitro benzimidazole derivatives displayed activity greater than candesartan and losartan, supporting the importance of the nitro group placement and N-1 substitution. Because the target compound contains the N-1-(1-ethylpropyl) group—a bulkier and more lipophilic alkyl than the ethyl, n-propyl, or n-butyl groups exemplified in the patent—it represents a structurally distinct analog within this activity-conferring scaffold class.

Angiotensin II receptor Antihypertensive Structure-activity relationship

Molecular Weight and Heavy Atom Count Differentiation from Simpler Nitrobenzimidazole-5-Carboxylic Acids

The target compound has a molecular weight of 305.33 g/mol and a heavy atom count of 22 [1]. The closest N-1-unsubstituted analog, CAS 501936-23-8, has a molecular weight of 221.17 g/mol and 16 heavy atoms. The difference of approximately 84 g/mol (38% mass increase) and 6 additional heavy atoms arises from the N-1-(1-ethylpropyl) and 6-methyl substituents . In the context of fragment-based drug discovery, this places the target compound beyond the typical fragment range (MW <250) and into the 'lead-like' or 'drug-like' chemical space, whereas the simpler analog remains firmly within fragment space. This difference dictates divergent usage in screening cascades: the larger compound may serve as a lead-like starting point, while the smaller one is appropriate for fragment-based approaches.

Molecular weight Heavy atom count Fragment-based screening

Rotatable Bond Count as a Conformational Flexibility Descriptor vs. Planar Analogs

The target compound possesses 4 rotatable bonds, attributed to the carboxylic acid group and the branched N-1-(1-ethylpropyl) substituent [1]. In contrast, the N-1-unsubstituted analog CAS 501936-23-8 has only 1 rotatable bond (the carboxylic acid) . The three additional rotatable bonds in the N-1-alkyl chain introduce significant conformational entropy, which can influence binding thermodynamics (entropic penalty upon target binding) and crystallinity. This difference is relevant when selecting compounds for biophysical assays (e.g., isothermal titration calorimetry) where conformational flexibility affects ΔG measurements, or for crystallization trials where fewer rotatable bonds generally favor crystal formation.

Conformational flexibility Rotatable bonds Entropic penalty

Nitro Group Electronic Effect and Metabolic Liability Differentiation from Des-nitro Analogs

The 7-nitro group introduces a strong electron-withdrawing effect, reflected in the compound's acidic character (carboxylic acid pKa modulated by nitro) and potential for nitroreductase-mediated metabolism. The analog 2,6-dimethyl-1H-benzimidazole-5-carboxylic acid (CAS 90349-14-7), which lacks the nitro group, would not share these characteristics . The presence of the nitro group also renders the compound susceptible to chemical reduction to the corresponding amine, enabling on-demand generation of a 7-amino analog for downstream diversification—a synthetic handle not available in des-nitro benzimidazoles. This feature is critical when selecting a building block for medicinal chemistry exploration where the nitro-to-amine transformation is planned [1].

Nitro group Electronic effect Metabolic stability

Recommended Application Scenarios for 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- (CAS 127971-62-4) Based on Verified Differentiation


Synthetic Intermediate for Angiotensin II Receptor Antagonist Scaffold Optimization

Based on the class-level activity evidence from Indian Patent IN 269611, which establishes that 5-nitro benzimidazole derivatives with N-1-alkyl substitution display superior Ang II receptor antagonism compared to candesartan and losartan [1], this compound is well-suited as a key intermediate for synthesizing novel angiotensin receptor blockers (ARBs). Its 5-carboxylic acid group can be coupled to biphenyl-tetrazole moieties, while the N-1-(1-ethylpropyl) group offers a distinct steric and lipophilic profile relative to the n-propyl and n-butyl variants exemplified in the patent, enabling exploration of previously unexamined N-1-alkyl SAR space.

Lipophilic Probe for Membrane Permeability and Blood-Brain Barrier Penetration Studies

The measured XLogP3 of 3.3 (TPSA 101 Ų) places this compound in a favorable property range for passive membrane permeability, contrasting sharply with the more polar N-1-unsubstituted analogs (XLogP 1.2) [1]. This property makes it a suitable probe compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, where the contribution of N-1-alkyl chain branching to permeability can be systematically evaluated against less lipophilic benzimidazole controls.

Nitro-to-Amine Diversification Platform for Parallel Library Synthesis

The 7-nitro group provides a chemically addressable handle for reduction to the 7-amino derivative, enabling subsequent acylation, sulfonylation, or reductive amination reactions [1]. This transformation is not possible with des-nitro analogs such as CAS 90349-14-7. The combination of 5-carboxylic acid and 7-nitro groups creates a differentiated difunctional core scaffold for generating libraries of amides, esters, and heterocycle-fused analogs, making this compound a strategic choice for medicinal chemistry groups focused on benzimidazole lead generation.

Thermodynamic Binding Profiling Using Conformationally Flexible Ligand

With 4 rotatable bonds, this compound introduces significant conformational entropy compared to the rigid N-1-unsubstituted analog (1 rotatable bond) [1]. This property makes it valuable for isothermal titration calorimetry (ITC) studies designed to dissect enthalpic vs. entropic contributions to target binding, particularly when paired with the less flexible comparator to quantify the entropic penalty of the N-1-alkyl chain.

Quote Request

Request a Quote for 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.